Z-Ser(tbu)-otbu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

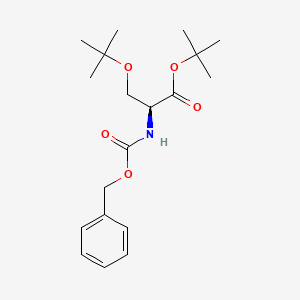

Z-Ser(tbu)-otbu is a useful research compound. Its molecular formula is C19H29NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

Z-Ser(tBu)-OtBu is frequently employed in SPPS due to its compatibility with various coupling reagents and conditions. Research has demonstrated that using this compound leads to high yields and low levels of epimerization during peptide bond formation. For instance, in a study involving the synthesis of tripeptides, the incorporation of this compound resulted in excellent yields without detectable racemization .

Table 1: Yield and Diastereomeric Excess in Peptide Synthesis Using this compound

| Peptide Sequence | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|

| Z-Ala-Cys(Bn)-OMe | 98 | >99 |

| Z-Phe-Val-Ser(tBu)-OtBu | 98 | >99 |

| H-Leu-Ala-Cys(resin)-OtBu | 95 | >99 |

Mechanochemical Approaches

Recent advancements in mechanochemistry have introduced ball-milling techniques for peptide synthesis, where this compound has shown remarkable performance. In these studies, the compound was utilized to couple various amino acids under solvent-free conditions, achieving high yields while maintaining stereochemical integrity . The reduced epimerization rates observed under these conditions highlight the effectiveness of this compound in mechanochemical environments.

Case Study: Ball-Milling Synthesis of Peptides

In a systematic study, the coupling of Z-Phe-Val-OH with HCl∙H-Leu2-OBn using this compound yielded a tetrapeptide with 95% yield and negligible epimerization . This demonstrates the compound's utility in synthesizing longer peptides efficiently.

Applications in Protein Synthesis

This compound is also pivotal in the synthesis of larger proteins through ligation strategies. Its incorporation into peptide sequences allows for site-specific modifications, enhancing the functionality of synthesized proteins. For example, protocols utilizing serine/threonine ligation have successfully employed this compound to create modified versions of proteins like HMGA1a, showcasing its versatility beyond simple peptides .

Propiedades

Fórmula molecular |

C19H29NO5 |

|---|---|

Peso molecular |

351.4 g/mol |

Nombre IUPAC |

tert-butyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C19H29NO5/c1-18(2,3)24-13-15(16(21)25-19(4,5)6)20-17(22)23-12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,20,22)/t15-/m0/s1 |

Clave InChI |

DESGCNHUICBSOV-HNNXBMFYSA-N |

SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

SMILES isomérico |

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

SMILES canónico |

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.